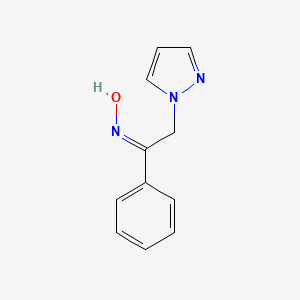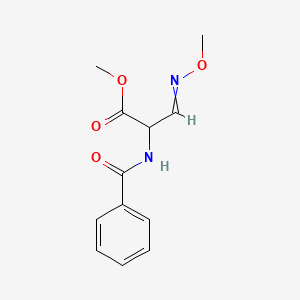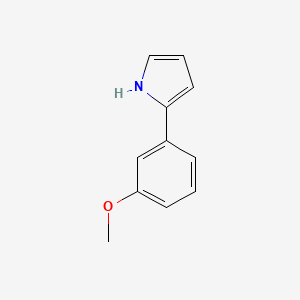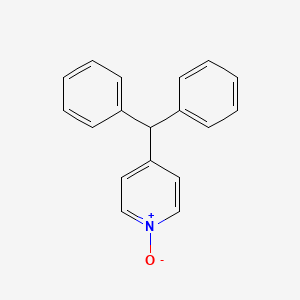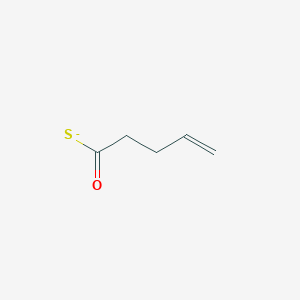
Pent-4-enethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pent-4-enethioate is an organic compound characterized by the presence of a thioester functional group and an alkene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pent-4-enethioate can be synthesized through several methods. One common approach involves the reaction of 4-pentenoic acid with a thiol in the presence of a coupling agent such as triphenylphosphine and 2,2’-dithiodipyridine . The reaction is typically carried out in a solvent like toluene under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pent-4-enethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkene can be reduced to form the corresponding alkane.
Substitution: The thioester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the alkene.
Substitution: Nucleophiles such as amines or alcohols can react with the thioester group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
Substitution: Thioesters with different substituents.
Wissenschaftliche Forschungsanwendungen
Pent-4-enethioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: It can be used to study enzyme-catalyzed reactions involving thioesters.
Industry: Used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of pent-4-enethioate involves its reactivity as a thioester. Thioesters are known to be good acylating agents, making them useful in various biochemical processes. The compound can interact with nucleophiles, leading to the formation of new bonds and the release of the thiol group. This reactivity is crucial in enzyme-catalyzed reactions where thioesters act as intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pent-4-enoic acid: Similar structure but lacks the thioester group.
Pent-2-enoic acid: Different position of the double bond.
Pent-3-enoic acid: Different position of the double bond.
Uniqueness
Pent-4-enethioate is unique due to the presence of both an alkene and a thioester group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Eigenschaften
Molekularformel |
C5H7OS- |
|---|---|
Molekulargewicht |
115.18 g/mol |
IUPAC-Name |
pent-4-enethioate |
InChI |
InChI=1S/C5H8OS/c1-2-3-4-5(6)7/h2H,1,3-4H2,(H,6,7)/p-1 |
InChI-Schlüssel |
FEPPKTFTDWSPAG-UHFFFAOYSA-M |
Kanonische SMILES |
C=CCCC(=O)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(oxan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11724039.png)
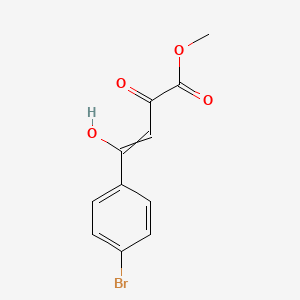
![methyl (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoate](/img/structure/B11724050.png)

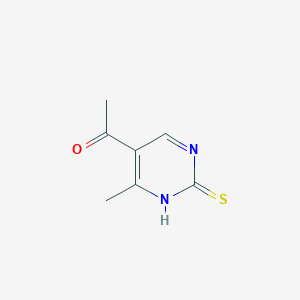

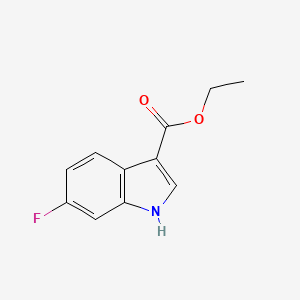
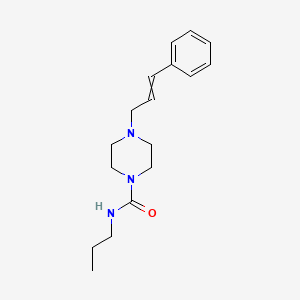
![3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B11724078.png)
![6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine](/img/structure/B11724088.png)
